5-chloro-2-[[(1S,2R)-2-(6-fluoro-2,3-dimethylphenyl)-1-(2-oxo-3H-1,3,4-oxadiazol-5-yl)propyl]sulfamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAS1553 is a novel and potent small-molecule inhibitor that targets the protein-protein interaction between the R1 and R2 subunits of ribonucleotide reductase. This enzyme plays a crucial role in balancing the cellular deoxyribonucleotide triphosphate pool, making it an attractive target for cancer treatment. TAS1553 exhibits significant antitumor activity by causing DNA replication stress and reducing the intracellular deoxyadenosine triphosphate pool .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TAS1553 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the available literature .
Industrial Production Methods: Industrial production methods for TAS1553 are not publicly available. it is likely that the compound is produced using standard pharmaceutical manufacturing processes, including large-scale synthesis, purification, and quality control measures .
Chemical Reactions Analysis
Types of Reactions: TAS1553 primarily undergoes protein-protein interaction inhibition reactions. It does not directly target free radicals or substrate binding sites, which contributes to its superior selectivity .
Common Reagents and Conditions: The common reagents and conditions used in the synthesis and reactions of TAS1553 are not explicitly detailed in the available literature. it is known that the compound binds to the R1 subunit of ribonucleotide reductase with high affinity, as investigated using surface plasmon resonance binding analysis .
Major Products Formed: The major product formed from the interaction of TAS1553 with ribonucleotide reductase is the inhibition of the enzyme’s activity, leading to a reduction in the intracellular deoxyadenosine triphosphate pool and subsequent DNA replication stress .
Scientific Research Applications
TAS1553 has shown significant potential in various scientific research applications, particularly in the field of cancer treatment. Its ability to inhibit ribonucleotide reductase makes it a valuable tool for studying the enzyme’s role in cellular deoxyribonucleotide triphosphate balance and DNA replication. TAS1553 has demonstrated robust antitumor efficacy against both hematological and solid cancer xenograft tumors, providing a significant survival benefit in preclinical models .
Mechanism of Action
TAS1553 exerts its effects by blocking the protein-protein interaction between the R1 and R2 subunits of ribonucleotide reductase. This inhibition prevents the assembly of the enzyme, leading to a decrease in the pool of deoxyribonucleotide triphosphates available for DNA synthesis. The compound induces DNA replication stress and apoptosis in cancer cells, contributing to its antiproliferative activity .
Comparison with Similar Compounds
Similar Compounds:
- Hydroxyurea
- Gemcitabine
- Triapine
Uniqueness: TAS1553 is unique in its mechanism of action as it specifically targets the protein-protein interaction between the R1 and R2 subunits of ribonucleotide reductase, rather than directly targeting free radicals or substrate binding sites. This selectivity is expected to result in fewer off-target effects and improved therapeutic outcomes compared to other ribonucleotide reductase inhibitors .
Properties
Molecular Formula |
C20H20ClFN4O5S |
---|---|
Molecular Weight |
482.9 g/mol |
IUPAC Name |
5-chloro-2-[[(1S,2R)-2-(6-fluoro-2,3-dimethylphenyl)-1-(2-oxo-3H-1,3,4-oxadiazol-5-yl)propyl]sulfamoyl]benzamide |
InChI |
InChI=1S/C20H20ClFN4O5S/c1-9-4-6-14(22)16(10(9)2)11(3)17(19-24-25-20(28)31-19)26-32(29,30)15-7-5-12(21)8-13(15)18(23)27/h4-8,11,17,26H,1-3H3,(H2,23,27)(H,25,28)/t11-,17+/m1/s1 |
InChI Key |
DUYRWEBTZNUILI-DIFFPNOSSA-N |
Isomeric SMILES |
CC1=C(C(=C(C=C1)F)[C@@H](C)[C@@H](C2=NNC(=O)O2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)C(=O)N)C |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(C)C(C2=NNC(=O)O2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.